Cas no 790232-15-4 (2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide)
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-bromophenoxy)-N'-(chloroacetyl)acetohydrazide
- 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide
- CS-0343734
- 790232-15-4
- EN300-09883
- Z56346829
- 2-(4-Bromophenoxy)acetic acid 2-(2-chloroacetyl)hydrazide
- AKOS030694867
- DTXSID401195676
-
- Inchi: 1S/C10H10BrClN2O3/c11-7-1-3-8(4-2-7)17-6-10(16)14-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
- InChI Key: CQSOWNMDSBLCGV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OCC(NNC(CCl)=O)=O
Computed Properties
- Exact Mass: 319.95633Da
- Monoisotopic Mass: 319.95633Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 67.4Ų
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414404-50mg |
2-(4-Bromophenoxy)-n'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 95% | 50mg |
¥1382.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414404-100mg |
2-(4-Bromophenoxy)-n'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 95% | 100mg |
¥1833.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414404-250mg |
2-(4-Bromophenoxy)-n'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 95% | 250mg |
¥2775.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414404-500mg |
2-(4-Bromophenoxy)-n'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 95% | 500mg |
¥4233.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414404-1g |
2-(4-Bromophenoxy)-n'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 95% | 1g |
¥6645.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414404-2.5g |
2-(4-Bromophenoxy)-n'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 95% | 2.5g |
¥13057.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414404-5g |
2-(4-Bromophenoxy)-n'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 95% | 5g |
¥17815.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414404-10g |
2-(4-Bromophenoxy)-n'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 95% | 10g |
¥30844.00 | 2024-07-28 | |
| Enamine | EN300-09883-0.05g |
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 90% | 0.05g |
$46.0 | 2023-10-28 | |
| Enamine | EN300-09883-0.1g |
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide |
790232-15-4 | 90% | 0.1g |
$73.0 | 2023-10-28 |
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide
Professional Introduction to Compound with CAS No. 790232-15-4 and Product Name: 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide
The compound with the CAS number 790232-15-4 and the product name 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The molecular structure of this compound incorporates both bromophenyl and chloroacetyl groups, which are strategically positioned to enhance its reactivity and binding affinity towards biological targets.
In the realm of medicinal chemistry, the synthesis and characterization of 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide have been extensively studied for its role as a key intermediate in the development of novel therapeutic agents. The presence of the bromophenyl moiety allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the chloroacetyl group serves as a versatile handle for introducing acylating functionalities, enabling the synthesis of a wide array of derivatives with tailored pharmacological properties.
Recent research has highlighted the compound's utility in the design of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its efficacy in modulating enzyme activity by acting as a competitive inhibitor or by inducing conformational changes in protein targets. The bromophenoxy and chloroacetyl substituents play crucial roles in determining the compound's binding mode and interaction with biological receptors. This has led to the exploration of its potential in treating conditions such as cancer, inflammation, and neurodegenerative disorders.
The chemical properties of 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide also make it an attractive candidate for further derivatization. Researchers have leveraged its reactivity to develop novel analogs with improved pharmacokinetic profiles and reduced side effects. For example, modifications to the acetohydrazide moiety have been investigated to enhance solubility and metabolic stability, while preserving or even enhancing biological activity. These efforts align with the broader goal of developing next-generation therapeutics that are both effective and safe for human use.
From a synthetic chemistry perspective, the preparation of 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide exemplifies the sophistication of modern organic synthesis techniques. The multi-step synthesis involves careful control of reaction conditions to ensure high yields and purity. Key steps include nucleophilic substitution reactions, acylation processes, and protection-deprotection strategies to isolate the desired product. Advances in catalytic methods have further streamlined these processes, making it feasible to produce larger quantities for preclinical studies.
The pharmacological evaluation of 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide has revealed promising results in both in vitro and in vivo models. Preclinical studies have shown that this compound exhibits potent activity against specific biological targets, with minimal toxicity at effective doses. These findings have spurred interest among pharmaceutical companies looking to develop new treatments for unmet medical needs. The compound's ability to modulate key signaling pathways has made it a valuable tool for researchers investigating disease mechanisms and potential therapeutic interventions.
Moreover, the structural features of 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide offer insights into how molecular design can influence drug efficacy and selectivity. The interplay between steric hindrance, electronic effects, and hydrogen bonding interactions determines how well a compound binds to its target receptor. By fine-tuning these parameters through structural optimization, chemists can develop molecules that exhibit higher affinity and specificity while avoiding off-target effects. This underscores the importance of computational modeling and high-throughput screening in accelerating drug discovery pipelines.
As research continues to evolve, new applications for 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide are likely to emerge. Emerging technologies such as organometallic chemistry and flow synthesis are opening up new avenues for exploring its potential in diverse chemical transformations. Additionally, collaborations between academia and industry are fostering innovation by combining experimental expertise with computational insights. These efforts promise to yield novel derivatives with enhanced therapeutic profiles suitable for clinical translation.
In conclusion, 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide (CAS No. 790232-15-4) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features enable versatile synthetic applications and promising pharmacological effects, making it a valuable asset in drug development efforts worldwide. As our understanding of biological systems grows more sophisticated, compounds like this will continue to play a pivotal role in addressing complex diseases through targeted molecular interventions.
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